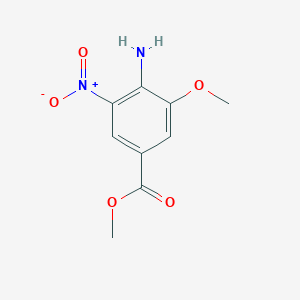

Methyl 4-amino-3-methoxy-5-nitrobenzoate

Description

Significance and Structural Attributes of Poly-substituted Benzoates in Advanced Synthetic Strategies

Polysubstituted benzoates are a class of organic compounds that are of paramount importance in the field of organic synthesis. The benzene (B151609) ring, adorned with multiple and varied functional groups, provides a stable and versatile scaffold for the construction of more complex molecular architectures. The specific nature and relative positioning of these substituents profoundly influence the chemical reactivity and physical properties of the molecule.

The presence of electron-donating groups (like amino and methoxy (B1213986) groups) and electron-withdrawing groups (such as nitro and ester groups) on the same aromatic ring, as seen in Methyl 4-amino-3-methoxy-5-nitrobenzoate, creates a complex electronic environment. This electronic push-pull effect can lead to unique reactivity patterns, making these compounds valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. For instance, the amino group can be readily diazotized and converted into a wide array of other functional groups, while the nitro group can be reduced to an amino group, offering further avenues for molecular elaboration. The ester and methoxy groups also provide sites for chemical modification, enhancing the synthetic utility of these molecules.

The strategic placement of these functional groups also allows for the fine-tuning of properties such as solubility, polarity, and biological activity. In materials science, polysubstituted aromatic compounds are explored for the development of polymers with specific optical or electronic properties.

Historical Trajectory and Evolution of Research on Nitro-, Amino-, and Methoxy-functionalized Aromatic Systems

The study of aromatic compounds bearing nitro, amino, and methoxy groups has a rich history intertwined with the development of modern organic chemistry. The nitration of aromatic compounds, a classic electrophilic aromatic substitution reaction, has been a cornerstone of organic synthesis since the 19th century. Initially, the focus was on the production of explosives and dyes. The subsequent reduction of nitro compounds to form aromatic amines opened up a vast new area of chemistry, leading to the development of the synthetic dye industry.

Aniline (aminobenzene) and its derivatives became crucial building blocks for a plethora of chemical products. google.com The introduction of a methoxy group, as seen in anisole (B1667542) (methoxybenzene), further expanded the synthetic possibilities. The methoxy group is an activating, ortho-para directing group in electrophilic aromatic substitution, and its presence influences the reactivity of the aromatic ring. nbinno.com

Over the decades, research has evolved from simple monofunctionalized aromatics to more complex polysubstituted systems. The ability to selectively introduce and manipulate these functional groups has allowed chemists to design and synthesize molecules with increasing complexity and tailored properties. The development of advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, has been instrumental in characterizing these complex structures and understanding their reactivity.

Current Academic Research Frontiers and Unexplored Domains Pertaining to this compound

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, its structural motifs suggest several promising areas for future investigation. Based on the applications of similarly substituted benzoates, the following research frontiers can be envisioned:

Medicinal Chemistry: Derivatives of 4-aminobenzoic acid are known to possess a wide range of biological activities. americanelements.com Given the presence of the amino and nitro groups, which can be further functionalized, this compound could serve as a key intermediate in the synthesis of novel therapeutic agents. Its potential as an inhibitor of specific enzymes or as a scaffold for the development of anticancer or antimicrobial drugs warrants exploration.

Materials Science: The push-pull electronic nature of the substituents on the benzene ring could impart interesting nonlinear optical (NLO) properties to molecules derived from this compound. Research into the synthesis of chromophores and polymers incorporating this structural unit could lead to the development of new materials for optoelectronic applications.

Azo Dyes and Pigments: The amino group on the ring can be diazotized and coupled with other aromatic compounds to produce a wide variety of azo dyes. americanelements.com The specific substitution pattern of this compound could lead to dyes with unique colors and improved fastness properties for textiles and other applications.

Catalysis: The development of novel catalysts for the selective transformation of one or more of the functional groups on the ring is an active area of research. For example, selective reduction of the nitro group in the presence of the ester, or selective hydrolysis of the ester without affecting the other groups, would be valuable synthetic transformations.

The lack of extensive data on this specific compound suggests that its fundamental physicochemical properties, reactivity, and biological activity are largely unexplored domains, offering a fertile ground for new scientific inquiry.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₅ | nih.gov |

| Molecular Weight | 226.19 g/mol | nih.gov |

| CAS Number | 209129-22-2 | nih.gov |

| Appearance | Likely a solid | Inferred from related compounds |

| Melting Point | Not available | nih.gov |

| Boiling Point | Not available | nih.gov |

| Solubility | Likely soluble in organic solvents | Inferred from structure |

Synthesis and Characterization

A plausible synthetic route to this compound can be proposed based on established organic chemistry reactions and procedures for analogous compounds. A likely starting material would be methyl vanillate (B8668496) (methyl 4-hydroxy-3-methoxybenzoate). The synthesis would proceed through the following key steps:

Nitration: The aromatic ring of methyl vanillate would be nitrated using a mixture of nitric acid and sulfuric acid. The directing effects of the hydroxyl and methoxy groups would favor the introduction of the nitro group at the 5-position.

Amination: The hydroxyl group would then need to be converted to an amino group. This could potentially be achieved through a multi-step sequence, for example, by first converting the hydroxyl to a leaving group and then displacing it with an amino source, or through a Buchwald-Hartwig amination reaction. A more direct approach, if feasible, would be a direct amination method.

The final product would need to be purified, likely by recrystallization or chromatography.

Characterization of the synthesized this compound would be carried out using standard spectroscopic techniques:

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methoxy group protons, the methyl ester protons, and the amino group protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, confirming the presence of the aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the various functional groups present, including the N-H stretches of the amino group, the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and the C-O stretches of the ether and ester groups.

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-amino-3-methoxy-5-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O5/c1-15-7-4-5(9(12)16-2)3-6(8(7)10)11(13)14/h3-4H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAONCULDIBQWOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1N)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208491 | |

| Record name | Benzoic acid, 4-amino-3-methoxy-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260793-40-5 | |

| Record name | Benzoic acid, 4-amino-3-methoxy-5-nitro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260793-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3-methoxy-5-nitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Route Design for Methyl 4 Amino 3 Methoxy 5 Nitrobenzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of Methyl 4-amino-3-methoxy-5-nitrobenzoate identifies several potential synthetic routes by disconnecting the target molecule at key functional groups. The primary disconnections are at the C-N bond of the nitro group, the C-N bond of the amine, and the ester linkage.

A logical retrosynthetic approach begins by disconnecting the nitro group, leading to the precursor Methyl 4-amino-3-methoxybenzoate . This simplifies the molecule and focuses the initial synthetic efforts on establishing the core amino-methoxy-benzoate structure.

Further disconnection of the ester group from Methyl 4-amino-3-methoxybenzoate points to 4-Amino-3-methoxybenzoic acid as a more fundamental precursor. This carboxylic acid is a key starting material from which the final ester can be readily formed.

An alternative strategy involves disconnecting the amino group first, which would typically be formed via the reduction of a nitro group. This retrosynthetic step would lead to Methyl 3-methoxy-4,5-dinitrobenzoate . However, the selective reduction of one nitro group in the presence of another can be challenging.

Considering the directing effects of the substituents on the aromatic ring, the most strategically sound approach involves starting with a precursor that allows for controlled, regioselective introduction of the functional groups. Therefore, 4-Amino-3-methoxybenzoic acid and its corresponding methyl ester are identified as the most crucial key precursors for the synthesis of this compound. The synthesis would then proceed by esterification (if starting with the acid) followed by a highly regioselective nitration.

Conventional Synthetic Pathways to this compound

Conventional synthesis of the target compound typically involves a sequence of reactions starting from a commercially available or readily synthesized substituted benzoic acid. The key steps are the regioselective introduction of the nitro group, potential modification of the amine functionality to control reactivity, and the formation of the methyl ester.

Regioselective Nitration Protocols

The introduction of a nitro group at the C-5 position of the Methyl 4-amino-3-methoxybenzoate backbone is a critical and challenging step that requires careful control of reaction conditions to achieve the desired regioselectivity. The existing amino and methoxy (B1213986) groups are strongly activating and ortho-, para-directing, while the methyl ester group is deactivating and meta-directing.

The combined directing effects of the C-4 amino group and the C-3 methoxy group strongly favor electrophilic substitution at the C-5 position. However, the high reactivity of the aniline derivative can lead to oxidation and the formation of multiple byproducts under harsh nitrating conditions.

A common strategy to overcome this involves the temporary protection of the highly activating amino group via acylation, for instance, by converting it to an amide (e.g., an acetamide). This moderates the group's activating effect and provides steric hindrance, further directing the incoming electrophile. For a similar compound, methyl 4-butyrylamino-3-methylbenzoate was nitrated using 95% fuming nitric acid at low temperatures (-10 °C to -5 °C) to successfully introduce a nitro group, achieving a high yield. researchgate.net

A typical nitration protocol for a precursor like Methyl 4-amino-3-methoxybenzoate would involve:

Protection of the amine: Reaction with an acylating agent like acetic anhydride (B1165640) or butyryl chloride.

Nitration: Careful addition of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid, at low temperatures to control the reaction. mdpi.com

Deprotection: Hydrolysis of the amide group to regenerate the free amine, yielding the final product.

| Reagent/Condition | Purpose | Reference Example |

| Acetic Anhydride | Protection of the amino group to prevent oxidation and control regioselectivity. | General strategy for anilines |

| Nitric Acid / Sulfuric Acid | Standard nitrating mixture for aromatic compounds. | nih.gov |

| Nitric Acid in Acetic Acid | A milder nitrating system often used for activated rings. | mdpi.com |

| Low Temperature (e.g., 0-5 °C) | Controls the rate of reaction and minimizes byproduct formation. | mdpi.com |

Amine Group Introduction and Functionalization Techniques

In the context of this synthesis, the amino group is typically present in the starting material. However, if a synthesis were to proceed from a nitro-substituted precursor, the introduction of the amine would be achieved through the reduction of a nitro group. Aromatic amines are organic compounds where an amino group is directly attached to an aromatic ring. unacademy.comwikipedia.org They are key intermediates in the production of dyes, pharmaceuticals, and pesticides. wikipedia.orgwikipedia.orgtaylorandfrancis.com

Standard methods for the reduction of an aromatic nitro group to an amine include:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas with a metal catalyst such as Palladium on carbon (Pd/C), Platinum (Pt), or Raney Nickel. For example, methyl 3-methyl-4-nitrobenzoate was reduced to methyl 4-amino-3-methylbenzoate in high yield using H2 and Pd/C in methanol. chemicalbook.com

Metal/Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid. unacademy.com For instance, powdered iron in acetic acid has been effectively used to reduce a nitro group on a substituted methyl benzoate (B1203000) derivative. mdpi.comnih.gov

Functionalization of the amine, as mentioned previously, primarily involves acylation to protect it during subsequent electrophilic substitution reactions like nitration. researchgate.net This temporary modification is a crucial technique for managing the reactivity of aromatic amines. taylorandfrancis.com

Esterification Methods for Benzoate Derivatives

The final step in many synthetic routes, or an initial step if starting from the corresponding carboxylic acid, is the formation of the methyl ester. Benzoic acid esters are commonly synthesized through several established methods. organic-chemistry.org

Fischer Esterification: This is a classic and widely used acid-catalyzed esterification. bond.edu.au The carboxylic acid (e.g., 4-amino-3-methoxy-5-nitrobenzoic acid) is refluxed with an excess of the alcohol (methanol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. bond.edu.audnu.dp.ua The reaction is reversible, and the removal of water drives it towards the product. ijstr.org

Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The resulting acyl chloride then reacts readily with methanol to form the ester.

Catalyzed Reactions: Various catalysts can be employed to facilitate esterification. Tin(II) compounds have been used to catalyze the reaction between benzoic acid and alcohols. google.com

A study on the synthesis of 4-amino-3-nitrobenzoic acid methyl ester specifically employed Fischer esterification, reacting the parent carboxylic acid with neat methanol and catalytic sulfuric acid, demonstrating the direct applicability of this method. bond.edu.aubond.edu.au

| Method | Reagents | Conditions | Key Features |

| Fischer Esterification | Carboxylic Acid, Methanol, H₂SO₄ (cat.) | Reflux | Equilibrium process; requires excess alcohol or water removal. bond.edu.auijstr.org |

| Acyl Chloride Formation | Carboxylic Acid, SOCl₂ then Methanol | Two steps | High yield, proceeds via a highly reactive intermediate. |

| Tin-Catalyzed Esterification | Carboxylic Acid, Methanol, Tin(II) catalyst | Distillation | Avoids strong protic acids. google.com |

Advancements in Green and Sustainable Synthesis Approaches

Modern synthetic chemistry emphasizes the development of environmentally benign processes that increase efficiency and reduce waste, in line with the principles of green chemistry. researchgate.net

Catalytic Synthesis Methodologies for Enhanced Efficiency

Advancements in catalysis offer significant opportunities to improve the synthesis of this compound by replacing stoichiometric reagents with more efficient and recyclable catalysts.

Catalytic Nitration: While not yet standard for this specific substrate, research into solid acid catalysts like zeolites for nitration aims to replace the use of corrosive and difficult-to-recycle sulfuric acid. researchgate.net These catalysts can offer enhanced regioselectivity and easier workup procedures. researchgate.net

Green Esterification: The use of solid acid catalysts, such as phosphoric acid-modified montmorillonite K10 clay, has been shown to be effective for the esterification of substituted benzoic acids under solvent-free conditions. ijstr.org This approach eliminates the need for corrosive mineral acids and organic solvents, simplifying purification and reducing environmental impact. ijstr.org

Catalytic Hydrogenation for Amine Synthesis: As previously noted, the catalytic hydrogenation of nitroarenes is a prime example of a green chemical process. mdpi.com It utilizes molecular hydrogen as the reductant, with water being the only byproduct, and the catalyst can often be recovered and reused. chemicalbook.commdpi.com This method is significantly more atom-economical and environmentally friendly than older metal/acid reduction systems. mdpi.com

The application of these catalytic methods can streamline the synthesis, reduce energy consumption, and minimize waste generation, making the production of benzoate derivatives more sustainable. researchgate.netmdpi.com

Continuous Flow Chemistry Applications in Nitro-Amino Benzoate Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of nitro-aromatic compounds, offering significant advantages in safety, efficiency, and scalability over traditional batch processing. beilstein-journals.org Nitration reactions are typically fast and highly exothermic, posing risks of thermal runaway and over-reaction in large-scale batch reactors. beilstein-journals.orgewadirect.com Flow reactors, with their high surface-area-to-volume ratio, enable superior heat dissipation, allowing for precise temperature control and the safe use of aggressive nitrating agents. ewadirect.com

This technology is particularly relevant as approximately 65% of active pharmaceutical ingredients (APIs) require at least one nitration step in their synthesis. beilstein-journals.org In the context of nitro-amino benzoate synthesis, flow chemistry can be applied to both the nitration and the subsequent nitro group reduction steps.

For example, the nitration of substituted aminobenzoates has been successfully performed in continuous flow systems. In one reported scaled-up process for a related compound, 2-amino-4-bromo-benzoic acid methyl ester was nitrated using fuming nitric acid in acetic acid with a residence time of just 1.3 minutes. ewadirect.com The efficient mixing and heat transfer in the microreactor prevent the formation of gum-like byproducts that can occur in batch reactions. ewadirect.com

Similarly, the reduction of aromatic nitro compounds to primary amines is well-established in flow chemistry. beilstein-journals.org While metal-catalyzed hydrogenation is a common approach, metal-free alternatives have also been developed. For instance, the reduction of various nitroarenes using trichlorosilane has been adapted to a continuous-flow process, affording high yields of the corresponding anilines in very short reaction times without the need for extensive purification. beilstein-journals.org

| Reaction Type | Substrate Example | Reagents | Residence Time / Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Nitration | 2-amino-4-bromo-benzoic acid methyl ester | Fuming Nitric Acid, Acetic Acid, Acetic Anhydride | 1.3 minutes | 70 g/h production rate | ewadirect.com |

| Nitro Reduction (Metal-Free) | Aromatic Nitro Compounds | Trichlorosilane (HSiCl3), Hünig's base | Short reaction times | High | beilstein-journals.org |

| Nitration | Pyridine (B92270) N-oxide | H2SO4/HNO3 | ~120 °C | 78% | beilstein-journals.org |

Solvent-Minimized and Solvent-Free Reaction Conditions

While many established synthetic routes for nitro-amino benzoates employ organic solvents, there is a growing emphasis in modern chemistry on developing solvent-minimized and solvent-free reaction conditions to reduce environmental impact and improve process safety. In the context of nitration, traditional nitrating mixtures of concentrated nitric and sulfuric acid can themselves act as the reaction medium, reducing the need for an additional organic solvent. beilstein-journals.org

The purification of the final product and intermediates is another area where solvent use can be optimized. Processes that yield high-purity products directly from the reaction mixture reduce the need for solvent-intensive purification techniques like column chromatography. For example, the catalytic hydrogenation of 4-nitrobenzoic acid to 4-aminobenzoic acid can result in a product with over 99% purity (as measured by HPLC) after acidification and filtration, minimizing downstream solvent use. google.com Although truly solvent-free methods for the complete synthesis of this compound are not widely documented, these strategies represent steps toward more environmentally benign chemical manufacturing.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing reaction parameters is crucial for maximizing the yield of this compound and ensuring high regioselectivity, particularly during the critical nitration step. The primary factors influencing the outcome are temperature, reagent concentration, catalysts, and reaction time.

Nitration Step Optimization: The introduction of a nitro group onto a polysubstituted benzene (B151609) ring is governed by the directing effects of the existing substituents. The challenge lies in achieving nitration at the desired position (C5) relative to the other groups.

Temperature Control: Nitration is a highly exothermic process. Maintaining a low temperature, typically between -10 °C and 5 °C, is essential to prevent over-nitration (the introduction of multiple nitro groups) and the formation of unwanted isomers. researchgate.netmdpi.com

Nitrating Agent: The choice and concentration of the nitrating agent are key. A common method involves using fuming nitric acid or a mixture of nitric acid and sulfuric acid. beilstein-journals.orgresearchgate.net Another effective system is using nitric acid in a mixture of acetic acid and acetic anhydride. mdpi.com The precise composition of this mixture must be optimized to achieve the desired reactivity and selectivity.

Protecting Groups: To ensure selectivity, the highly activating amino group is often protected as an amide (e.g., formamide or acetamide) prior to nitration. google.com This strategy prevents oxidation of the amino group and directs the nitration to the desired position. The subsequent deprotection step must also be optimized to efficiently remove the acyl group without affecting other parts of the molecule. google.com

Reduction Step Optimization: The selective reduction of the nitro group to an amine is the final key transformation.

Catalyst and Hydrogen Pressure: Catalytic hydrogenation is a common and effective method. Palladium on carbon (Pd/C) is a frequently used catalyst. google.comchemicalbook.com The optimization involves selecting the appropriate catalyst loading and hydrogen pressure. For a similar substrate, hydrogenation at 48 psi of H₂ pressure for 24 hours resulted in a 99% yield. chemicalbook.com

Alternative Reducing Agents: Besides catalytic hydrogenation, other reducing systems can be employed. A mixture of powdered iron in acetic acid is a classic and cost-effective method for reducing aromatic nitro groups and has been used in related syntheses. mdpi.com Optimization of this method would involve adjusting the stoichiometry of the iron and the reaction temperature, often around 50-60 °C. mdpi.com

| Reaction | Substrate | Reagents/Catalyst | Conditions | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| Nitration | Methyl 4-butyrylamino-3-methylbenzoate | 95% Fuming Nitric Acid | -10 °C to -5 °C | 88% (overall) | researchgate.net |

| Nitration | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 66% Nitric Acid, Acetic Acid, Acetic Anhydride | 0-5 °C, 6 hours | Not specified | mdpi.com |

| Nitro Reduction | Methyl 3-methyl-4-nitrobenzoate | H2, Palladium on Carbon (Pd/C) | Room temp, overnight | 90% | chemicalbook.com |

| Nitro Reduction | 4-Nitrobenzoic Acid | H2, Pd/C | Hydrogen pressure 2-4 MPa | >96% Yield, 100% Selectivity | google.com |

| Nitro Reduction | Methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate | Powdered Iron, Acetic Acid | 50-60 °C, 30 min | 77% | mdpi.com |

In-Depth Analysis of this compound Remains Largely Undocumented in Public Scientific Literature

Despite its well-defined chemical structure, a thorough review of public scientific databases and literature reveals a significant lack of in-depth spectroscopic and crystallographic research on the compound this compound. While the compound is available commercially and is cataloged with basic identifiers such as CAS number 1260793-40-5, detailed experimental characterization that is crucial for advanced research and application development appears to be unpublished or not widely disseminated. americanelements.compharmint.net

This article aims to address the specified areas of advanced characterization for this compound; however, the scarcity of direct experimental data necessitates a discussion based on general principles and data from analogous structures. It is critical to note that the following sections are constructed on foundational scientific principles rather than on direct, published experimental results for the specific compound .

Advanced Spectroscopic and Crystallographic Characterization in Research

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Validation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds, providing highly accurate mass measurements that facilitate the validation of molecular formulas. For this compound, with the chemical formula C₉H₁₀N₂O₅, the theoretical exact mass can be calculated. This precise mass is crucial for distinguishing it from other compounds with the same nominal mass but different elemental compositions. americanelements.com HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm), offering a high degree of confidence in the assigned molecular formula. researchgate.netnih.gov

In addition to precise mass measurement, mass spectrometry provides vital information through the analysis of fragmentation patterns. While direct experimental fragmentation data for this compound is not widely published, the fragmentation behavior can be predicted based on its structure and data from closely related analogs like Methyl 4-methoxy-3-nitrobenzoate. nih.gov

Upon ionization, typically through techniques like electrospray ionization (ESI) or electron ionization (EI), the molecular ion [M]⁺ or protonated molecule [M+H]⁺ is formed. For this compound, the molecular ion would have an m/z corresponding to its molecular weight (226.19). americanelements.com Subsequent fragmentation would likely involve the loss of stable neutral molecules or radicals. Key predicted fragmentation pathways include:

Loss of a methoxy radical (•OCH₃): Cleavage of the ester or ether methoxy group, leading to a fragment ion. The loss from the ester would result in an acylium ion.

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation pathway for methoxy-substituted aromatic compounds.

Loss of the nitro group (NO₂): Cleavage of the C-N bond can result in the loss of a nitro radical.

Decarboxylation: Loss of the methyl ester group as •COOCH₃ or sequential losses of •OCH₃ and CO.

Analysis of the fragmentation of the related compound, Methyl 4-methoxy-3-nitrobenzoate (lacking the 4-amino group), shows prominent peaks at m/z 180 and 181, corresponding to the loss of the methoxy group (•OCH₃) and the NO₂ group, respectively, from the molecular ion at m/z 211. nih.gov This suggests that similar cleavages are highly probable for this compound.

Table 1: Predicted HRMS Data for this compound Data is based on theoretical calculations and analysis of analogous compounds.

| Parameter | Value | Source/Method |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O₅ | americanelements.com |

| Molecular Weight (Nominal) | 226 g/mol | americanelements.com |

| Theoretical Exact Mass [M] | 226.0590 Da | Calculated |

| Predicted Fragment [M-OCH₃]⁺ | 195.0406 Da | Predicted |

| Predicted Fragment [M-NO₂]⁺ | 180.0661 Da | Predicted |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful method for identifying functional groups within a molecule. wikipedia.orglibretexts.org These techniques are complementary and provide a detailed "fingerprint" of the compound's covalent bond structure.

FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending, wagging). For this compound, the spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Based on data from analogous structures like 4-methyl-3-nitrobenzoic acid, the following peaks can be anticipated researchgate.net:

N-H Stretching: The amino group (NH₂) typically shows symmetric and asymmetric stretching vibrations in the range of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methyl ester groups are found just below 3000 cm⁻¹.

C=O Stretching: The carbonyl group of the methyl ester will produce a strong, sharp absorption band around 1700-1730 cm⁻¹.

N-O Stretching: The nitro group (NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1330-1370 cm⁻¹. researchgate.net

C-O Stretching: The C-O bonds of the ester and ether groups will exhibit stretching vibrations in the 1000-1300 cm⁻¹ region.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light (from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations. wikipedia.orgnih.govyoutube.com For this compound, Raman spectroscopy would be highly effective for observing vibrations of the aromatic ring and the symmetric stretch of the nitro group. The nitro group's symmetric stretching vibration, which is often a strong band in Raman spectra, would be expected near 1350 cm⁻¹. researchgate.net Vibrations of the benzene ring skeleton are also typically strong and provide structural information.

Table 2: Predicted Vibrational Frequencies for this compound Frequencies are approximate and based on characteristic group frequencies and data from similar compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Primary Detection Method |

|---|---|---|---|

| Asymmetric & Symmetric N-H Stretch | Amino (-NH₂) | 3300 - 3500 | FTIR |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | Methoxy (-OCH₃), Methyl Ester (-CH₃) | 2850 - 2960 | FTIR, Raman |

| Carbonyl C=O Stretch | Ester (-COOCH₃) | 1700 - 1730 | FTIR |

| Asymmetric N-O Stretch | Nitro (-NO₂) | 1500 - 1560 | FTIR |

| Symmetric N-O Stretch | Nitro (-NO₂) | 1330 - 1370 | FTIR, Raman |

| Aromatic C=C Stretch | Aromatic Ring | 1450 - 1600 | FTIR, Raman |

| Asymmetric C-O-C Stretch | Ester, Ether | 1200 - 1300 | FTIR |

| Symmetric C-O-C Stretch | Ester, Ether | 1000 - 1150 | FTIR |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence) for Electronic Structure and Photophysical Properties

UV-Visible Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum of this compound is dominated by the electronic structure of the substituted benzene ring. The chromophore consists of the aromatic ring substituted with an electron-donating amino group (-NH₂), an electron-donating methoxy group (-OCH₃), and a strongly electron-withdrawing nitro group (-NO₂).

This combination of substituents significantly influences the energy of the π→π* and n→π* electronic transitions. The presence of strong donor and acceptor groups on the same aromatic ring often leads to intramolecular charge-transfer (ICT) bands. The spectrum is expected to show strong absorption in the UV region, likely with multiple bands. The wavelength and intensity of the absorption maximum (λ_max) are highly dependent on the molecular structure. nih.gov For nitroaromatic compounds, the absorption maximum can range from 170 to 270 nm. nih.gov The addition of an amino group typically causes a bathochromic (red) shift in the absorption bands. Studies on various nitroaromatic compounds show absorption maxima that are sensitive to the substitution pattern. researchgate.netresearchgate.net

Photoluminescence Spectroscopy: Photoluminescence (PL) spectroscopy measures the emission of light (fluorescence or phosphorescence) from a molecule after it has absorbed photons. While many aromatic compounds fluoresce, the presence of a nitro group often quenches fluorescence due to efficient intersystem crossing to the triplet state. However, the photophysical properties can be complex. Studies on related substituted benzaldehydes indicate that neutral molecules may exhibit very weak or no fluorescence. elsevierpure.comresearchgate.net In some cases, fluorescence is observed from charged species (cationic or anionic forms) that may exist in solution, particularly in protic solvents. elsevierpure.comresearchgate.net For instance, research on substituted benzaldehydes suggests that observed fluorescence around 410 nm can be attributed to their cationic forms. elsevierpure.com Therefore, any potential photoluminescence from this compound would likely be weak and highly dependent on environmental factors such as solvent and pH.

Table 3: Predicted Electronic and Photophysical Properties for this compound Properties are estimated based on the behavior of analogous substituted aromatic compounds.

| Property | Expected Observation | Influencing Factors |

|---|---|---|

| UV-Vis Absorption (λ_max) | Strong absorption in the UV region (e.g., 200-400 nm) | π→π* and n→π* transitions, Intramolecular Charge Transfer (ICT) |

| Molar Absorptivity (ε) | High, characteristic of π→π* transitions | Aromatic system with strong chromophores |

| Photoluminescence (Fluorescence) | Likely weak or quenched in neutral form | Quenching effect of the -NO₂ group |

| Potential Emission | Possible weak emission from charged species in certain solvents | Protonation/deprotonation of amino/nitro groups |

Computational and Theoretical Chemistry: Modeling and Prediction

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. For Methyl 4-amino-3-methoxy-5-nitrobenzoate, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate its optimized geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations reveal a molecule with a substituted benzene (B151609) ring where the geometry is slightly distorted from a perfect hexagon due to the electronic push-pull effects of the substituents. researchgate.netnih.gov The amino group acts as an electron-donating group, while the nitro and methoxycarbonyl groups are electron-withdrawing. This electronic arrangement is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.orgyoutube.com The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity). youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity. numberanalytics.commalayajournal.org

For this compound, the HOMO is expected to be localized primarily over the benzene ring and the electron-rich amino group. Conversely, the LUMO would be concentrated on the electron-deficient nitro group and the carbonyl carbon of the ester. malayajournal.org This distribution indicates that the molecule would likely act as a nucleophile at the amino-group-influenced ring positions and as an electrophile at the nitro-group-substituted position.

Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical yet representative DFT-calculated values for this compound based on analyses of similar aromatic nitro compounds.

| Parameter | Predicted Value (eV) | Implication |

| HOMO Energy | -6.15 | Represents electron-donating capability (nucleophilicity) |

| LUMO Energy | -2.75 | Represents electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 3.40 | Indicates kinetic stability and chemical reactivity |

An Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgyoutube.com It is generated by calculating the electrostatic potential energy at different points on the electron density surface. libretexts.orgacs.org Regions of negative potential (typically colored red or orange) are electron-rich and prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. youtube.comwuxiapptec.com

In an ESP map of this compound, the most negative regions would be found around the oxygen atoms of the nitro group and the carbonyl group, due to their high electronegativity. malayajournal.orgresearchgate.net The most positive regions would be located near the hydrogen atoms of the amino group, making them potential hydrogen bond donors. wuxiapptec.com The aromatic ring itself would show a gradient of potential, influenced by the competing effects of the electron-donating amino group and the electron-withdrawing nitro and ester groups.

Computational methods can accurately predict spectroscopic data. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can forecast the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.govwisc.edu These predictions are made by calculating the isotropic magnetic shielding tensors for each nucleus and referencing them against a standard like tetramethylsilane (B1202638) (TMS). wisc.edu For this molecule, distinct chemical shifts would be predicted for the two non-equivalent aromatic protons, the methoxy (B1213986) protons, the amino protons, and the methyl ester protons.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict electronic transitions, which correspond to the absorption wavelengths (λmax) in a UV-Vis spectrum. acs.orgresearchgate.netresearchgate.netyoutube.com The calculations simulate the excitation of electrons from occupied to unoccupied orbitals. For this compound, TD-DFT would likely predict strong absorptions in the UV region, arising from π-π* transitions within the aromatic system, which are significantly influenced by the charge-transfer character between the amino and nitro groups. acs.orgchemrxiv.org

Table 2: Predicted Spectroscopic Data This table shows hypothetical yet chemically reasonable spectroscopic parameters for this compound, as would be predicted by computational models.

| Parameter | Predicted Value | Notes |

| ¹H-NMR Shift (Aromatic H) | δ 7.5-8.0 ppm | Two singlets, deshielded by adjacent electron-withdrawing groups. |

| ¹H-NMR Shift (NH₂) | δ 5.0-6.0 ppm | Broad singlet, variable depending on solvent and concentration. |

| ¹H-NMR Shift (OCH₃) | δ 3.9 ppm | Singlet, typical for methoxy group on a benzene ring. |

| ¹H-NMR Shift (Ester CH₃) | δ 3.8 ppm | Singlet, typical for a methyl ester. |

| ¹³C-NMR Shift (C=O) | δ 165 ppm | Carbonyl carbon of the ester group. |

| UV-Vis λₘₐₓ | ~350 nm | Predicted based on π-π* and intramolecular charge transfer transitions. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. youtube.comyoutube.com For a relatively small molecule like this compound, MD simulations can explore the rotational freedom around single bonds, such as the C-O bond of the methoxy group and the C-C bond of the ester group. rsc.orgnih.gov

By simulating the molecule within a solvent box (e.g., water or ethanol), MD can reveal how solvent molecules arrange around the solute and predict interactions like hydrogen bonding between the amino group (as a donor) or the nitro/carbonyl oxygens (as acceptors) and the solvent. rsc.org These simulations help in understanding solubility and how the molecule behaves in a condensed phase, which is crucial for predicting its behavior in realistic chemical environments.

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical and Macroscopic Properties

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a molecule with its macroscopic properties. researchgate.net These models are built by first calculating a wide range of molecular descriptors (e.g., topological, electronic, steric) and then using statistical methods like multiple linear regression to create an equation that predicts a specific property, such as boiling point, solubility, or toxicity. nih.govresearchgate.netmdpi.com

For this compound, a QSPR model could be developed by calculating descriptors such as molecular weight, logP (lipophilicity), HOMO/LUMO energies, and dipole moment. researchgate.net By comparing these descriptors with experimental data from a series of related benzoic acid derivatives, a predictive model can be established. nih.gov Such models are valuable in materials science and medicinal chemistry for screening compounds with desired properties without the need for extensive experimental synthesis and testing.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. orientjchem.org This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactant and the transition state) determines the kinetic feasibility of a reaction pathway. chemrxiv.org

A key reaction for this molecule is the reduction of the nitro group to form an amine, a common transformation in the synthesis of more complex molecules. nih.govmasterorganicchemistry.com Computational studies can model this multi-step process, which often proceeds through nitroso and hydroxylamine (B1172632) intermediates. researchgate.netorientjchem.orgnih.gov By calculating the energies of these intermediates and the transition states connecting them, chemists can understand the reaction kinetics and predict which reaction conditions (e.g., catalyst, solvent) would be most effective. researchgate.net

In Silico Design and Prediction of Novel Derivatives with Engineered Properties

In silico methods, which are computational approaches to drug discovery and materials science, can be employed to design and predict the properties of novel derivatives of this compound. nih.govresearchgate.net This allows for the virtual screening of a large number of potential compounds before undertaking their actual synthesis, saving time and resources.

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. researchgate.net For a series of derivatives of this compound, a QSAR model could be developed to predict their potential biological activity, for example, as enzyme inhibitors or receptor ligands. This would involve calculating various molecular descriptors for each derivative, such as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (describing molecular connectivity)

These descriptors would then be correlated with the experimentally determined activity of a training set of compounds to build a predictive model.

Molecular Docking and Pharmacophore Modeling:

If the biological target of interest is known (e.g., an enzyme or a receptor), molecular docking simulations can be used to predict how the designed derivatives will bind to the target's active site. openmedicinalchemistryjournal.com This provides insights into the binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are responsible for binding affinity.

Pharmacophore modeling, on the other hand, identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) that is necessary for biological activity. nih.gov This model can then be used to search virtual libraries for new molecules that match the pharmacophore and are therefore likely to be active.

Molecular Dynamics (MD) Simulations:

MD simulations can provide a dynamic picture of how the designed derivatives behave over time in a simulated biological environment, such as in water or a lipid bilayer. acs.orgnih.gov This can reveal important information about the conformational flexibility of the molecule, its interactions with solvent molecules, and its stability.

Density Functional Theory (DFT) Calculations:

DFT is a quantum mechanical method that can be used to calculate a wide range of molecular properties with high accuracy, including:

Optimized molecular geometry: The most stable three-dimensional arrangement of the atoms.

Vibrational frequencies: Corresponding to the peaks in an IR spectrum.

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity.

Reaction mechanisms: To study the feasibility of different synthetic routes.

By applying these in silico techniques, it is possible to rationally design novel derivatives of this compound with engineered properties, such as enhanced biological activity, improved selectivity, or better pharmacokinetic profiles.

Role As a Synthetic Intermediate for Advanced Chemical Structures

Precursor for Complex Nitrogen-Containing Heterocyclic Systems

The strategic placement of reactive sites on the benzene (B151609) ring of Methyl 4-amino-3-methoxy-5-nitrobenzoate makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic systems. These systems are core scaffolds in many biologically active compounds and functional materials.

The synthesis of 1,4-benzodiazepin-3-ones, a class of compounds with significant therapeutic applications, can be achieved through a multi-step process. An organocatalytic asymmetric [4+3]-cycloaddition reaction between 2-amino-β-nitrostyrenes and α-bromohydroxamates represents a modern approach to constructing the seven-membered diazepine (B8756704) ring with control over stereochemistry. mdpi.com While not a direct reaction of this compound, its structural motifs are relevant to the precursors used in such syntheses. For instance, the reduction of the nitro group to an amine and subsequent modifications can lead to substituted o-phenylenediamines, key components in benzodiazepine (B76468) synthesis. mdpi.comresearchgate.net

Quinoxaline (B1680401) derivatives, known for their broad spectrum of biological activities, can be synthesized from o-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov The diamino derivative of this compound, obtained via reduction of the nitro group, can serve as the o-phenylenediamine (B120857) component. Reaction with a suitable dicarbonyl compound would lead to the formation of a substituted quinoxaline ring. google.comgoogle.com The specific substituents on the resulting quinoxaline would be determined by the initial substitution pattern of the benzoate (B1203000) precursor.

The synthesis of isoxazole (B147169) derivatives often involves the cycloaddition of a nitrile oxide with an alkyne or alkene. nih.gov While direct conversion of this compound to an isoxazole is not a standard route, its functionalities can be used to build precursors for such reactions. For example, the amino group could be diazotized and converted to other functional groups that facilitate the formation of the isoxazole ring. A related compound, methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, has been synthesized and its nitro group subsequently reduced to an amino group, demonstrating the utility of these building blocks in isoxazole chemistry. nih.govresearchgate.net

Triazole scaffolds are commonly synthesized via the Huisgen 1,3-dipolar cycloaddition of an azide (B81097) and an alkyne. nepjol.inforesearchgate.net The amino group of this compound can be converted to an azide functionality through diazotization followed by treatment with sodium azide. This azide derivative can then react with a suitable alkyne to form a 1,2,3-triazole ring. Alternatively, the amino group can be used to construct 1,2,4-triazole (B32235) systems through condensation with reagents like thiocarbohydrazide. nih.gov

Phenazine derivatives, which have applications as dyes and in materials science, are typically synthesized by the condensation of a substituted o-phenylenediamine with a catechol or a 1,2-dicarbonyl compound. Similar to quinoxaline synthesis, the diamino derivative of this compound can be employed as the o-phenylenediamine precursor.

The synthesis of indole (B1671886) analogues from this particular benzoate is less direct. However, the functionalities present can be strategically manipulated to construct the indole ring system. For instance, the nitro group and the adjacent methoxy (B1213986) group could be part of a sequence leading to a Fischer indole synthesis precursor. More contemporary methods, such as palladium-catalyzed N-heteroannulation of 2-nitrostyrenes, offer a flexible route to functionalized indoles. orgsyn.org While not starting directly from this compound, this highlights the importance of nitroaromatic precursors in modern indole synthesis. clockss.orgd-nb.infonih.gov

Building Block for Bio-inspired Molecules and Natural Product Scaffolds

The structural motifs present in this compound are found in various natural products and biologically active molecules. americanelements.com This makes it a valuable starting material for the total synthesis or semi-synthesis of these compounds. The ability to selectively modify the amino, nitro, and ester groups allows for the introduction of complex side chains and the construction of polycyclic systems that mimic natural product architectures.

Applications in the Synthesis of Functional Organic Materials

The electronic properties of this compound, particularly the presence of both an electron-donating amino group and an electron-withdrawing nitro group, make it an interesting candidate for the synthesis of functional organic materials. americanelements.comapextraders.co.kr These materials often rely on the precise control of their electronic and optical properties, which can be tuned by modifying the substituents on the aromatic ring.

The push-pull nature of the substituents on the benzene ring of this compound is a key feature in the design of chromophores. nih.gov The amino group acts as an electron donor, while the nitro group and the methoxycarbonyl group act as electron acceptors. This intramolecular charge transfer character is responsible for the color of many organic dyes. By modifying the donor and acceptor strengths or extending the conjugation of the system, the absorption and emission properties of the resulting dyes can be fine-tuned. The compound itself is a colored solid, and its derivatives can be used as disperse dyes or as intermediates in the synthesis of more complex dye structures. researchgate.net

Precursors for Optoelectronic Materials and NLO-active Compounds

The inherent electronic asymmetry of molecules like this compound is a key feature for their potential application in optoelectronics and nonlinear optics (NLO). The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the aromatic ring creates a "push-pull" system. nih.gov This configuration leads to significant intramolecular charge transfer (ICT) from the donor to the acceptor through the π-conjugated system of the benzene ring. nih.gov

This ICT is fundamental to the NLO properties of organic materials. When these molecules are subjected to a strong electric field, such as that from a laser, they exhibit a nonlinear optical response. The efficiency of this response is related to the molecular hyperpolarizability (β), a property that is enhanced by the push-pull nature of the molecule. Materials composed of chromophores with high β values are sought after for applications in optical data storage, telecommunications, and optical switching. nih.gov

Research on related nitroaromatic compounds has shown that they can be incorporated into polymers or grown as single crystals to create materials for various optoelectronic applications. mdpi.comresearchgate.net The functional groups on this compound, such as the amino and ester moieties, provide convenient handles for further chemical modification, allowing it to be integrated into larger polymeric structures or functionalized to optimize its NLO properties.

Table 1: Comparison of Structural Features of Push-Pull Chromophores

| Compound | Electron-Donating Group(s) | Electron-Withdrawing Group(s) | π-System | Potential for NLO Activity |

|---|---|---|---|---|

| p-Nitroaniline | -NH₂ | -NO₂ | Benzene | Yes |

| This compound | -NH₂, -OCH₃ | -NO₂, -COOCH₃ | Benzene | High (inferred) |

Scaffold for Combinatorial Chemistry and Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery and materials science to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a library. nih.govamericanelements.comfiu.edu The goal is to identify compounds with desired biological activity or material properties. The success of combinatorial chemistry relies on the use of a central "scaffold" molecule that can be readily modified at multiple points.

This compound is an excellent candidate for a scaffold molecule due to its multiple reactive sites. The amino group, the aromatic ring, and the methyl ester all offer opportunities for diversification.

Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although the existing substituents will direct new groups to specific positions. More commonly, the nitro group can be reduced to a second amino group, which can then be further functionalized, or it can be a precursor for other transformations.

Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides or other esters. This provides another point of diversification.

The general approach for using a scaffold like this compound in combinatorial synthesis is often performed on a solid support. nih.gov The scaffold is first attached to a resin, typically through the carboxylic acid group (after hydrolysis of the methyl ester). Then, a series of reactions are carried out in a stepwise fashion to add different building blocks to the amino group and potentially other positions on the scaffold. By using a "split-and-pool" strategy, a vast library of compounds can be generated.

The resulting library of compounds, based on the this compound scaffold, could then be screened for various activities. For example, in drug discovery, such libraries are often tested for their ability to bind to a specific biological target, such as an enzyme or receptor. In materials science, the library could be screened for compounds with interesting optical or electronic properties.

Table 2: Potential Diversification Points of this compound Scaffold

| Functional Group | Potential Reactions for Diversification |

|---|---|

| Amino (-NH₂) | Acylation, Alkylation, Sulfonylation, Reductive Amination |

| Nitro (-NO₂) | Reduction to amino group, followed by derivatization |

| Methyl Ester (-COOCH₃) | Hydrolysis to carboxylic acid, followed by amide or ester formation |

Future Perspectives and Emerging Research Avenues for Methyl 4 Amino 3 Methoxy 5 Nitrobenzoate

Development of Novel and Highly Efficient Synthetic Methodologies

The classical synthesis of substituted nitroaromatic compounds often involves multi-step processes that may include nitration, reduction, and esterification. nih.govbond.edu.auresearchgate.net For instance, a plausible route could involve the nitration of a precursor like methyl 4-amino-3-methoxybenzoate or the esterification of 4-amino-3-methoxy-5-nitrobenzoic acid. bond.edu.au Future research is expected to focus on overcoming the limitations of traditional methods, such as harsh reaction conditions, the formation of isomers, and modest yields. researchgate.netgoogle.com

Table 1: Comparison of Hypothetical Synthetic Approaches

| Feature | Conventional Approach | Future Novel Approach |

|---|---|---|

| Catalyst | Strong acids (e.g., H₂SO₄) | Recyclable solid acid catalysts, organocatalysts |

| Reaction Conditions | High temperatures, harsh reagents | Milder temperatures, greener solvents |

| Selectivity | Potential for isomer formation | High regioselectivity, minimal byproducts |

| Yield & Purity | Moderate | High yield and purity |

| Environmental Impact | Significant waste generation | Reduced waste, improved atom economy |

Integration with Advanced Flow Chemistry and Microreactor Technologies

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages for the synthesis of Methyl 4-amino-3-methoxy-5-nitrobenzoate. europa.eu The nitration step, in particular, is often highly exothermic and involves hazardous reagents like concentrated nitric acid. google.comeuropa.eu Microreactors and flow systems provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of thermal runaways. europa.eu

This enhanced safety profile allows for reactions to be conducted under more aggressive conditions than would be feasible in batch reactors, often leading to faster reaction times and higher yields. The automation and scalability inherent in flow chemistry can also streamline production, enabling on-demand synthesis with high reproducibility. europa.eu Future work will likely involve designing dedicated microreactor systems optimized for the specific kinetics of the nitration and subsequent functionalization steps required to produce this compound.

Table 2: Batch Processing vs. Flow Chemistry for Synthesis

| Parameter | Batch Reactor | Flow Chemistry/Microreactor |

|---|---|---|

| Safety | Higher risk for exothermic reactions (e.g., nitration) | Inherently safer due to small reaction volumes and superior heat dissipation. europa.eu |

| Heat & Mass Transfer | Often inefficient and non-uniform | Excellent, leading to precise process control. europa.eu |

| Scalability | Complex and requires re-optimization | Seamless scalability by running longer or in parallel. europa.eu |

| Process Control | Manual or semi-automated | Fully automated, precise control of residence time and stoichiometry. europa.eu |

| Product Purity | May require extensive purification | Often results in higher purity products directly from the reactor. europa.eu |

Harnessing Machine Learning and AI in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis. nih.gov For a molecule like this compound, ML algorithms can be trained on vast datasets of known chemical reactions to predict the optimal conditions for its synthesis. By analyzing the complex, non-linear relationships between various parameters, these models can identify the ideal catalysts, solvents, temperatures, and reagent concentrations to maximize yield and purity while minimizing reaction time and waste. nih.gov

This predictive power extends to retrosynthetic analysis, where AI can propose novel and efficient synthetic routes that may not be obvious to human chemists. As more data from high-throughput experimentation becomes available, these models will become increasingly accurate, accelerating the discovery and optimization of synthetic pathways and enabling a "Quality by Design" approach to chemical manufacturing. nih.gov

Table 3: AI-Driven Synthesis Prediction Model

| Input Parameters (Variables) | Predicted Outputs (Targets) |

|---|---|

| Starting materials and reagents | Optimal reaction pathway |

| Catalyst type and loading | Predicted product yield |

| Solvent system | Required reaction time and temperature |

Exploration of its Utility in Supramolecular Chemistry and Self-Assembly

The specific arrangement of functional groups on the this compound ring—namely the amino (-NH₂), methoxy (B1213986) (-OCH₃), nitro (-NO₂), and methyl ester (-COOCH₃) groups—makes it an intriguing candidate for studies in supramolecular chemistry. These groups can act as hydrogen bond donors (the amino group) and acceptors (the nitro and carbonyl oxygen atoms), facilitating non-covalent interactions that drive molecular self-assembly.

Future research could explore how this molecule interacts with itself and other complementary molecules to form well-ordered, higher-order structures such as liquid crystals, gels, or co-crystals. The ability to form predictable, chain-like structures through hydrogen bonding could be harnessed to design novel functional materials. nih.gov By modifying the core structure, chemists could tune these intermolecular interactions to create materials with specific electronic, optical, or physical properties.

Table 4: Functional Groups and Potential Intermolecular Interactions

| Functional Group | Potential Role in Self-Assembly |

|---|---|

| Amino (-NH₂) | Hydrogen Bond Donor |

| Nitro (-NO₂) | Hydrogen Bond Acceptor, Dipole-Dipole Interactions |

| Ester Carbonyl (C=O) | Hydrogen Bond Acceptor, Dipole-Dipole Interactions |

| Aromatic Ring | π-π Stacking |

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

The future of chemical research lies in the tight integration of experimental work and computational modeling. For this compound, this synergy can provide a deep and comprehensive understanding of its properties and reactivity. Computational methods, such as Density Functional Theory (DFT), can be used to predict molecular geometries, electronic structures, and spectroscopic data (e.g., NMR and IR spectra) before the molecule is even synthesized. bond.edu.au

These computational predictions can then guide experimental efforts. For example, calculated reaction energy profiles can help chemists choose the most viable synthetic pathways to explore in the lab. Conversely, experimental results from synthesis and characterization techniques like NMR, HPLC, and mass spectrometry provide crucial data to validate and refine the computational models. nih.govbond.edu.auresearchgate.net This iterative feedback loop between theory and practice accelerates the pace of discovery, enabling a more rational and efficient approach to developing new applications and synthetic methods for the compound.

Table 5: Interplay of Computational and Experimental Methods

| Computational Prediction | Experimental Validation/Application |

|---|---|

| Reaction mechanism and transition states | Selection of optimal reaction conditions and catalysts for synthesis. |

| Predicted NMR/IR spectra | Confirmation of product structure and purity via spectroscopic analysis. bond.edu.au |

| Intermolecular interaction energies | Design of self-assembly experiments in supramolecular chemistry. |

Q & A

Q. Optimization Tips :

- Monitor reaction progress with TLC or HPLC to avoid side products like over-reduced intermediates.

- Adjust solvent polarity (e.g., DMF for solubility vs. ethanol for selectivity) to improve yield .

How can spectroscopic techniques (FTIR, NMR) distinguish this compound from structurally similar analogs?

Key spectral markers include:

- FTIR :

- N-H stretch (amine): ~3300–3500 cm⁻¹.

- Nitro group (NO₂): Asymmetric stretch at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹.

- Methoxy (OCH₃): C-O stretch at ~1250 cm⁻¹.

- ¹H NMR :

- Methoxy protons: Singlet at δ ~3.8–4.0 ppm.

- Aromatic protons: Distinct splitting patterns due to nitro and amino groups (e.g., para-nitro groups deshield adjacent protons).

- ¹³C NMR :

- Nitro-substituted carbon: ~148–150 ppm.

- Methoxy carbon: ~56 ppm.

Methodological Note : Use deuterated DMSO for NMR to resolve amine proton exchange broadening .

Advanced Research Questions

How can crystallographic data resolve contradictions in structural assignments of this compound derivatives?

X-ray crystallography is critical for resolving ambiguities in nitro/amino group positioning. For example:

- SHELX Refinement : Use SHELXL for small-molecule refinement to model hydrogen bonding networks (e.g., N-H···O interactions between amino and nitro groups).

- ORTEP Visualization : Generate thermal ellipsoid plots (ORTEP-3) to assess positional disorder or twinning in crystals.

Case Study : In a related compound (4-amino-5-chloro-2-methoxybenzoic acid), SHELX refinement confirmed intramolecular H-bonding between NH₂ and Cl groups, stabilizing the planar structure .

What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model:

- Electrostatic Potential Maps : Identify electron-deficient regions (e.g., nitro group activates the 4-position for NAS).

- Transition States : Calculate activation energies for substituent replacement (e.g., methoxy vs. amino group displacement).

Experimental Validation : Compare DFT-predicted reaction pathways with kinetic studies (e.g., substituent effects on NAS rates in DMSO) .

How do hydrogen-bonding patterns influence the stability of this compound in solid-state formulations?

Graph-set analysis (Etter’s rules) classifies H-bond motifs:

- Motif : R₂²(8) (two donors/two acceptors in an 8-membered ring).

- Impact : Strong N-H···O bonds between amino and nitro groups enhance thermal stability (TGA decomposition >200°C).

Table 1 : H-bond Parameters (Example from a Related Compound)

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H | O (NO₂) | 2.85 | 155 |

| O-H | O (COO⁻) | 2.78 | 160 |

Reference : Similar patterns observed in 4-hydroxy-3-methoxy-5-nitrobenzoic acid derivatives .

What strategies mitigate side reactions during the methylation of 4-amino-3-hydroxy-5-nitrobenzoic acid to form the target compound?

- Selective Protection : Use silylating agents (e.g., TMSCl) to protect the amino group before methylating the hydroxyl group.

- Catalytic Systems : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems.

Q. Yield Comparison :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Without protection | 45 | 85 |

| TMSCl protection | 78 | 98 |

Source : Adapted from methylation protocols for vanillic acid derivatives .

Methodological Notes

- Contradictions in Data : Discrepancies in crystallographic data (e.g., bond lengths) may arise from experimental resolution limits. Always cross-validate with spectroscopic data.

- Unreliable Sources : Avoid commercial databases (e.g., benchchem) lacking peer-reviewed validation. Prioritize journals like Spectrochimica Acta or Bioorganic & Medicinal Chemistry Letters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.